molecular formula C17H14N2O2S B5297552 2-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide

2-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide

Cat. No.: B5297552
M. Wt: 310.4 g/mol
InChI Key: VBDSEPGLAUSVCW-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide is a useful research compound. Its molecular formula is C17H14N2O2S and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.07759887 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

It is known that benzylic compounds, such as this one, are activated towards free radical attack . This suggests that 2-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide may interact with enzymes, proteins, and other biomolecules in a way that involves free radical mechanisms .

Cellular Effects

A study has shown that a similar compound, a 2′-benzyloxy flavone, exhibits fluorescence sensing properties towards secondary chemical explosives and pH sensing . This suggests that this compound might also influence cell function by interacting with cellular signaling pathways and affecting gene expression and cellular metabolism.

Molecular Mechanism

It is known that benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the effects of such compounds can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at certain dosages and possible toxic or adverse effects at high doses .

Metabolic Pathways

It is known that drug metabolic reactions are divided into two classes, phase I and phase II metabolic reactions . This compound might be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels.

Transport and Distribution

It is known that AQP4 facilitators can improve glymphatic function in the brain, suggesting that similar compounds might be transported and distributed within cells and tissues in a similar manner .

Subcellular Localization

Tools like DeepLoc 2.0 can predict the subcellular localization(s) of eukaryotic proteins , suggesting that similar predictions might be possible for this compound.

Properties

IUPAC Name

2-phenylmethoxy-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-16(19-17-18-10-11-22-17)14-8-4-5-9-15(14)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDSEPGLAUSVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.